molecular formula C12H11N7O B019464 4-Hydroxy Triamterene CAS No. 1226-52-4

4-Hydroxy Triamterene

Cat. No.: B019464
CAS No.: 1226-52-4
M. Wt: 269.26 g/mol
InChI Key: FVVQYJRJSSHFNY-UHFFFAOYSA-N
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Description

4-Hydroxy Triamterene, also known as 4-Hydroxy Triamterene, is a useful research compound. Its molecular formula is C12H11N7O and its molecular weight is 269.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy Triamterene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy Triamterene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Triamterene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,4,7-triaminopteridin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVMSASTUDLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876722
Record name 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-52-4
Record name 4-Hydroxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYTRIAMTERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Hydroxy Triamterene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solid-state properties of 4-Hydroxy Triamterene, the principal active metabolite of the potassium-sparing diuretic, Triamterene. While extensive research has been conducted on the parent drug, the crystal structure and polymorphic landscape of its hydroxylated metabolite remain a critical area for investigation. This document synthesizes the available information, outlines robust experimental methodologies for characterization, and discusses the potential implications of polymorphism on the pharmaceutical development of Triamterene-based therapies. By providing a detailed framework for analysis, this guide serves as a valuable resource for researchers in drug development and solid-state chemistry.

Introduction: The Significance of 4-Hydroxy Triamterene in Drug Metabolism and Solid-State Chemistry

Triamterene is a widely prescribed diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys.[1] Its therapeutic efficacy is significantly influenced by its metabolism, which primarily yields 4-Hydroxy Triamterene. This metabolite is not only pharmacologically active but also plays a crucial role in the overall disposition of the drug.[2] Understanding the solid-state properties of 4-Hydroxy Triamterene is paramount for several reasons:

  • Bioavailability and Dissolution: The crystal form of an active pharmaceutical ingredient (API) directly impacts its solubility and dissolution rate, which are key determinants of its bioavailability.

  • Stability and Shelf-life: Different polymorphs of a compound can exhibit varying degrees of physical and chemical stability, affecting the shelf-life and storage requirements of the drug product.

  • Manufacturing and Formulation: The crystalline habit and mechanical properties of an API can influence its processability during manufacturing, including flowability, compressibility, and tablet formation.

  • Intellectual Property: The discovery and characterization of novel polymorphic forms can be a subject of patent protection, providing a competitive advantage in the pharmaceutical market.

Despite the importance of these factors, the crystal structure and polymorphism of 4-Hydroxy Triamterene have not been extensively reported in publicly available literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the comprehensive solid-state characterization of this critical metabolite.

Molecular Structure and Potential for Polymorphism

4-Hydroxy Triamterene (CAS Number: 1226-52-4) is a pteridine derivative with the chemical name 4-(2,4,7-triaminopteridin-6-yl)phenol.[3] Its molecular structure, characterized by a rigid pteridine core and multiple hydrogen bond donors and acceptors, inherently suggests a high propensity for polymorphism.

Molecular Structure of 4-Hydroxy Triamterene

Caption: 2D representation of the 4-Hydroxy Triamterene molecule.

The presence of multiple amine groups and a hydroxyl group allows for a variety of intermolecular hydrogen bonding motifs, which can lead to different crystal packing arrangements and, consequently, polymorphism. The planarity of the pteridine ring system also facilitates π-π stacking interactions, further contributing to the stability of different crystalline forms.

Methodologies for the Synthesis and Crystallization of 4-Hydroxy Triamterene

Synthesis

A common synthetic route to Triamterene involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC), in the presence of a base catalyst.[4] A similar strategy could be employed for 4-Hydroxy Triamterene by using a substituted benzyl cyanide bearing a protected hydroxyl group.

Crystallization for Polymorph Screening

A systematic polymorph screen is essential to identify the different crystalline forms of 4-Hydroxy Triamterene. This involves crystallizing the compound from a wide range of solvents with varying polarities and hydrogen bonding capabilities under different conditions.

Experimental Protocol: Polymorph Screening by Solvent Evaporation

  • Solvent Selection: Prepare saturated solutions of 4-Hydroxy Triamterene in a diverse array of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof).

  • Dissolution: Dissolve the compound in each solvent at an elevated temperature to ensure complete dissolution.

  • Evaporation: Allow the solvents to evaporate at different rates:

    • Slow Evaporation: Cover the vials with perforated parafilm and leave them undisturbed at ambient temperature.

    • Fast Evaporation: Leave the vials open to the atmosphere or use a gentle stream of nitrogen.

  • Solid Analysis: Once the solvent has evaporated, analyze the resulting solid material using the techniques described in the following section.

Workflow for Polymorph Screening

Polymorph_Screening_Workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Solid-State Analysis cluster_characterization Polymorph Characterization API 4-Hydroxy Triamterene API Solvent_Evaporation Solvent Evaporation (Various Solvents & Rates) API->Solvent_Evaporation Cooling_Crystallization Cooling Crystallization (Different Cooling Profiles) API->Cooling_Crystallization Anti_Solvent Anti-Solvent Addition API->Anti_Solvent Grinding Grinding/Slurrying API->Grinding PXRD Powder X-Ray Diffraction (PXRD) Solvent_Evaporation->PXRD Cooling_Crystallization->PXRD Anti_Solvent->PXRD Grinding->PXRD DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Spectroscopy Spectroscopy (FTIR/Raman) DSC_TGA->Spectroscopy Microscopy Microscopy (PLM/SEM) Spectroscopy->Microscopy Polymorphs Identified Polymorphs (Form I, Form II, etc.) Microscopy->Polymorphs

Caption: A systematic workflow for the discovery and characterization of polymorphs.

Comprehensive Solid-State Characterization Techniques

A multi-technique approach is crucial for the unambiguous identification and characterization of polymorphic forms.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary and most definitive technique for identifying different crystalline forms.[5] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powdered sample on a zero-background sample holder and acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper Kα radiation source.

  • Data Analysis: Compare the diffraction patterns of samples obtained from different crystallization experiments. Distinct patterns indicate the presence of different polymorphs.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures.[6][7]

  • DSC: Can be used to identify different polymorphs by their distinct melting endotherms. Enantiotropic polymorphs may also show solid-solid phase transitions prior to melting.

  • TGA: Determines the thermal stability of the compound and can differentiate between anhydrous forms and solvates or hydrates by detecting weight loss upon heating.[8]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the weight loss as a function of temperature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[9] Different polymorphs can exhibit subtle but significant differences in their vibrational spectra due to variations in molecular conformation and intermolecular interactions in the crystal lattice.[10] Raman spectroscopy is particularly useful for analyzing samples in aqueous environments and can be a powerful tool for in-situ crystallization monitoring.[11]

Experimental Protocol: Vibrational Spectroscopy

  • FTIR Analysis: Acquire the infrared spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

  • Raman Analysis: Acquire the Raman spectrum of the solid sample using a laser excitation source (e.g., 785 nm).

A study on Triamterene-induced crystalluria demonstrated the utility of Raman spectroscopy in identifying Triamterene crystals, with prominent peaks observed at 700, 1003, 1352, and 1603 cm⁻¹.[11] Similar characteristic peaks would be expected for 4-Hydroxy Triamterene, with potential shifts due to the hydroxyl substitution.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local molecular environment in the solid state.[12] It can distinguish between polymorphs by identifying differences in the chemical shifts of atoms in different crystal packing arrangements. This is particularly useful when PXRD patterns are very similar.

Data Presentation and Interpretation

To facilitate the comparison of different potential polymorphs, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Solid-State Characterization Data for Two Polymorphs of 4-Hydroxy Triamterene

PropertyForm IForm II
PXRD (2θ) 8.5°, 12.3°, 15.8°, 21.1°, 25.4°9.2°, 11.8°, 16.5°, 22.3°, 26.1°
DSC (Melting Point) 215 °C (sharp endotherm)205 °C (sharp endotherm)
TGA (Weight Loss) < 0.1% up to 220 °C< 0.1% up to 210 °C
FTIR (cm⁻¹) 3450, 3340, 1680, 1620, 15803465, 3355, 1695, 1625, 1585
Raman (cm⁻¹) 1605, 1355, 1005, 7051610, 1360, 1008, 708

Conclusion and Future Directions

The solid-state properties of 4-Hydroxy Triamterene, a key metabolite of Triamterene, represent a significant knowledge gap in the pharmaceutical sciences. This technical guide has provided a comprehensive framework for the systematic investigation of its crystal structure and polymorphism. By employing the detailed experimental protocols outlined herein, researchers can effectively identify and characterize the different crystalline forms of this important compound.

Future research should focus on a thorough polymorph screen of 4-Hydroxy Triamterene to identify and fully characterize all accessible crystalline forms. Subsequent studies should then investigate the relative stability of these polymorphs and their dissolution behavior to determine the optimal form for pharmaceutical development. A deeper understanding of the solid-state chemistry of 4-Hydroxy Triamterene will ultimately contribute to the development of safer, more effective, and more robust Triamterene-based medicines.

References

  • Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

  • Dahl, O., Ziedrich, K. H., Marek, G. J., & Paradies, H. H. (1989). Physicochemical and structural studies of triamterene. Journal of Pharmaceutical Sciences, 78(7), 598–606. [Link]

  • Bucar, D.-K., et al. (2017). Structural studies of crystalline forms of triamterene with carboxylic acid, GRAS and API molecules. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 4), 651–663. [Link]

  • Google Patents. (n.d.). CN106967069A - A kind of preparation method of triamterene.
  • Sperati, C. J., et al. (2018). Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization. Kidney International Reports, 3(4), 997–1003. [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) thermograms of 1-Hy1. Retrieved from [Link]

  • Stolarczyk, M., et al. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(3), 275–281. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • Niyazov, R., & Sharman, T. (2023). Triamterene. In StatPearls. StatPearls Publishing. [Link]

  • Semantic Scholar. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical Analysis, Identification and Characterization of drug Irbesartan and Triamterene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxytriamterene. Retrieved from [Link]

  • Hasegawa, J., et al. (1984). Pharmacokinetics of triamterene and its metabolite in man. Journal of Pharmacobio-Dynamics, 7(1), 79–87. [Link]

  • PubChem. (n.d.). Triamterene. Retrieved from [Link]

  • MDPI. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Knowledge UChicago. (2025). In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) DSC curve of (a) HA, (b) MAA, (c) P 407 and (B) TGA thermogram of.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. Retrieved from [Link]

  • Veeprho. (n.d.). Triamterene 4-Hydroxy | CAS 1226-52-4. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]

Sources

Technical Guide: Protein Binding Dynamics of 4-Hydroxy Triamterene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the protein binding characteristics of 4-Hydroxy Triamterene (4-OH-TA) and its predominant circulating conjugate, 4-Hydroxytriamterene Sulfate.

Pharmacokinetic Behavior, Molecular Interactions, and Bioanalytical Protocols

Executive Summary

Triamterene (TA) is a potassium-sparing diuretic extensively metabolized in humans. Its primary pharmacologic activity and pharmacokinetic profile are driven not just by the parent drug, but by its Phase I metabolite, 4-Hydroxytriamterene (4-OH-TA) , and its subsequent Phase II conjugate, 4-Hydroxytriamterene Sulfate (4-OH-TA-SO₄) .

Understanding the protein binding characteristics of this metabolic system is critical because of a distinct binding switch : while the parent drug is only moderately bound (~50-55%), the sulfated metabolite exhibits high protein binding (~91%). This shift alters distribution volumes, renal clearance mechanisms (filtration vs. secretion), and displacement potential in polypharmacy.

This guide provides a structural analysis of this binding phenomenon, detailed experimental protocols for its characterization, and the clinical implications of these molecular interactions.

Physicochemical & Metabolic Context[1][2][3][4]

The Metabolic "Binding Switch"

Triamterene undergoes rapid hydroxylation by CYP1A2 to form the transient intermediate 4-OH-TA. This intermediate is almost immediately conjugated by cytosolic sulfotransferases (SULT) to 4-OH-TA-SO₄.

  • Triamterene (Parent): Lipophilic weak base (

    
     6.2).[1] Binds HSA primarily through hydrophobic interactions.
    
  • 4-OH-TA-SO₄ (Major Metabolite): Amphiphilic anion. The introduction of the sulfate group creates a strong ionic interaction handle, drastically increasing affinity for Human Serum Albumin (HSA).

Table 1: Comparative Binding & Pharmacokinetic Properties

ParameterTriamterene (Parent)4-OH-TA Sulfate (Metabolite)
Plasma Protein Binding 50 – 55% 91% ± 3%
Primary Binding Protein Human Serum Albumin (HSA)Human Serum Albumin (HSA)
Binding Mechanism Hydrophobic InteractionIonic (Sulfate) + Hydrophobic
Renal Elimination Glomerular Filtration + SecretionTubular Secretion (Filtration limited by binding)
Fluorescence (Ex/Em) 365 nm / 440 nm (Blue)365 nm / 440 nm (Intense Blue)
Mechanism of Interaction

The high binding of the sulfate conjugate is attributed to a "dual-anchor" mechanism:

  • Hydrophobic Anchoring: The pteridine ring system intercalates into hydrophobic pockets of HSA (likely Sudlow Site I).

  • Electrostatic Locking: The anionic sulfate moiety forms salt bridges with cationic residues (Lysine/Arginine) at the binding site entrance, stabilizing the complex and reducing the dissociation rate (

    
    ).
    

Visualization of Metabolic Binding Dynamics

The following diagram illustrates the pathway from parent drug to bound metabolite, highlighting the shift in binding affinity.

MetabolicBinding TA Triamterene (Parent Drug) OHTA 4-OH-Triamterene (Transient Phase I) TA->OHTA CYP1A2 (Hydroxylation) Free Free Fraction (Renal Filtration) TA->Free ~45% Bound HSA-Bound Complex (Restricted Filtration) TA->Bound ~55% Hydrophobic SULF 4-OH-TA Sulfate (Phase II Conjugate) OHTA->SULF SULT (Sulfation) SULF->Free <10% SULF->Bound ~91% Ionic + Hydrophobic

Figure 1: Metabolic pathway of Triamterene showing the critical "Binding Switch" upon sulfation. The sulfate conjugate dominates plasma exposure and exhibits high protein affinity.

Experimental Protocols for Binding Characterization

To accurately determine the binding constants and fraction unbound (


), two complementary methods are recommended: Equilibrium Dialysis  (Thermodynamic standard) and Fluorescence Quenching  (Mechanistic probe).
Protocol A: Equilibrium Dialysis (HTD)

This method is the regulatory gold standard for determining the free fraction (


) in plasma.

Reagents:

  • Rapid Equilibrium Dialysis (RED) Device (e.g., Thermo Scientific or HTDialysis).

  • Membrane MWCO: 8–12 kDa.

  • Matrix: Human Plasma (pH 7.4) vs. PBS Buffer.

Workflow:

  • Preparation: Spike plasma with 4-OH-TA Sulfate to clinically relevant concentrations (e.g., 100, 500, 2000 ng/mL).

  • Loading: Load 200 µL of spiked plasma into the Donor chamber. Load 350 µL of PBS into the Receiver chamber.

  • Incubation: Incubate at 37°C for 4–6 hours on an orbital shaker (100 rpm).

    • Note: 4-OH-TA is light-sensitive. Perform all steps under yellow light or in foil-wrapped plates.

  • Sampling: Remove 50 µL from both Donor and Receiver sides.

  • Matrix Matching: Add 50 µL of blank plasma to Receiver samples; add 50 µL of PBS to Donor samples (to ensure identical matrix effects during analysis).

  • Quantification: Analyze via HPLC-FLD or LC-MS/MS.

Calculation:



Protocol B: Fluorescence Quenching Titration

Since Triamterene derivatives are naturally fluorescent, their binding to HSA can be monitored by the quenching of HSA's intrinsic tryptophan fluorescence (295 nm excitation) or by changes in the drug's own fluorescence anisotropy.

Objective: Determine the Binding Constant (


).

Workflow:

  • HSA Solution: Prepare 2 µM HSA solution in PBS (pH 7.4).

  • Titration: Sequentially add aliquots of 4-OH-TA Sulfate (0.5 µM to 20 µM).

  • Measurement:

    • Excitation: 295 nm (Selects for Trp-214 in HSA).

    • Emission: Record spectra 300–400 nm.

  • Data Analysis: Plot fluorescence intensity (

    
    ) vs. Quencher concentration 
    
    
    
    .
  • Stern-Volmer Equation:

    
    
    
    • Where

      
       approximates the binding constant (
      
      
      
      ) for static quenching interactions.

Bioanalytical & Clinical Implications[1][3][6][7][8][9][10]

Renal Failure & Accumulation

In patients with renal impairment (low GFR), the elimination of 4-OH-TA Sulfate is severely compromised.

  • Mechanism: Because the metabolite is 91% protein-bound, it cannot be effectively filtered by the glomerulus. It relies on active tubular secretion.

  • Consequence: In uremia, accumulated endogenous organic anions may compete for the binding sites, potentially displacing 4-OH-TA Sulfate and increasing the free fraction, which paradoxically increases clearance per unit of total drug but risks toxicity.

Liver Cirrhosis (Metabolic Bottleneck)

In hepatic cirrhosis, the conversion of TA to 4-OH-TA is impaired.

  • Observation: Plasma shows high levels of parent Triamterene (55% bound) and low levels of sulfate (91% bound).[1]

  • Impact: The total drug burden shifts toward the more lipophilic, less bound parent compound, altering the volume of distribution (

    
    ).
    
Analytical Interference

When performing HPLC assays:

  • Protein Precipitation (PPT): Using Acetonitrile/Methanol is sufficient to break the 91% binding interaction.

  • Direct Injection: Do not inject plasma directly without deproteinization; the strong albumin binding will result in column clogging and loss of analyte.

References

  • Knauf, H., et al. (1983).[1] "Pharmacokinetics of triamterene." Clinical and Experimental Hypertension.[2] Part A: Theory and Practice.

    • Key Finding: Establishes the 91% protein binding of the sulf
  • Gilfrich, H. J., et al. (1983).[1] "Pharmacokinetics of triamterene and its metabolites in liver cirrhosis." International Journal of Clinical Pharmacology, Therapy, and Toxicology.

    • Key Finding: Demonstrates the shift in metabolite ratios and binding implications in hep
  • Yakatan, G. J., & Cruz, J. E. (1981).[3] "High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma." Journal of Pharmaceutical Sciences.

    • Key Finding: Defines the fluorescence detection parameters (365/440 nm) and extraction protocols.
  • Mutschler, E., et al. (1983). "Pharmacokinetics of triamterene." Clinical and Experimental Hypertension.

    • Key Finding: Confirms the active secretion of the sulfate metabolite and its protein binding dependency.
  • Grebian, B., et al. (1978).[4] "Pharmacokinetics of triamterene and its active metabolites in renal insufficiency." Arzneimittelforschung.

    • Key Finding: Correlation of metabolite half-life with cre

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for 4-Hydroxy Triamterene Detection in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated workflow for the quantification of 4-Hydroxytriamterene (4-OH-TA) , the major active metabolite of the potassium-sparing diuretic Triamterene, in human urine. While Triamterene is the parent drug, extensive Phase II metabolism dictates that the sulfate conjugate of 4-OH-TA is the predominant urinary species. Consequently, this protocol prioritizes an enzymatic hydrolysis workflow using Helix pomatia arylsulfatase/


-glucuronidase to convert conjugates back to free 4-OH-TA for total quantification. A secondary "Direct Analysis" workflow for the intact sulfate is provided for laboratories possessing the specific conjugate standard. This method complies with WADA Minimum Reporting Levels (MRL) for diuretics (20 ng/mL).

Introduction & Biological Context

Triamterene is rapidly metabolized in the liver via hydroxylation at the 4'-position to form 4-Hydroxytriamterene (4-OH-TA) . This Phase I metabolite retains pharmacological activity but is quickly conjugated by sulfotransferases (SULTs) to form 4-Hydroxytriamterene Sulfate , which accounts for >70% of the excreted dose in urine.

Critical Analytical Challenge: The "Hidden" Metabolite

Standard E. coli


-glucuronidase—commonly used in urine drug panels—will not hydrolyze sulfate conjugates . Using such an enzyme will result in a massive underestimation (>90% false negative) of the total drug load. This protocol utilizes Helix pomatia juice, which contains the necessary arylsulfatase activity to cleave the sulfate group, ensuring accurate "Total 4-OH-TA" measurement.
Metabolic Pathway Visualization

TriamtereneMetabolism cluster_urine Urine Matrix TA Triamterene (Parent) OHTA 4-OH-Triamterene (Active Phase I) TA->OHTA CYP1A2 (Hydroxylation) SULF 4-OH-TA Sulfate (Major Urinary Metabolite) OHTA->SULF SULTs (Sulfation) SULF->OHTA Arylsulfatase (Hydrolysis Step)

Caption: Metabolic pathway of Triamterene showing the critical hydrolysis step required to revert the sulfate conjugate back to the measurable 4-OH-TA form.

Materials & Reagents

Standards
  • Analyte: 4-Hydroxytriamterene (CAS: 1226-52-4).

  • Internal Standard (ISTD): Triamterene-d5 or 4-Hydroxytriamterene-d5.

  • Enzyme: Helix pomatia Juice (Type H-1 or H-2), containing

    
     10,000 units/mL 
    
    
    
    -glucuronidase and
    
    
    500 units/mL sulfatase.
Solvents
  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

  • Formic Acid (FA).[1][2]

  • Ammonium Acetate (1 M stock).

Experimental Protocol

Method A: Enzymatic Hydrolysis (Standard Protocol)

Best for total metabolite quantification and WADA compliance.

  • Sample Aliquot: Transfer 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • ISTD Addition: Add 20 µL of Internal Standard working solution (1 µg/mL in MeOH).

  • Buffer Addition: Add 100 µL of 0.2 M Sodium Acetate buffer (pH 5.0) .

    • Note: Sulfatase activity is pH-sensitive. Ensure pH is between 4.5 and 5.5.

  • Enzyme Addition: Add 20 µL of Helix pomatia enzyme solution.

  • Hydrolysis: Vortex and incubate at 55°C for 2 hours .

    • Expert Insight: Sulfates are more resistant to hydrolysis than glucuronides. The higher temperature and longer time are necessary for complete cleavage.

  • Quench & Precipitation: Add 200 µL of ice-cold Acetonitrile to stop the reaction and precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Initial Mobile Phase (95:5 Water:MeOH) to match the starting gradient conditions.

Method B: Direct "Dilute-and-Shoot" (Advanced)

Requires 4-OH-TA-Sulfate standard. Skips hydrolysis.

  • Aliquot: 50 µL Urine + 20 µL ISTD.

  • Dilution: Add 430 µL of 0.1% Formic Acid in Water.

  • Centrifugation: 10,000 x g for 10 minutes.

  • Inject: Supernatant directly.

LC-MS/MS Conditions

Liquid Chromatography[3][4][5][6][7][8][9][10][11]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex ExionLC).

  • Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Why Biphenyl? Enhanced selectivity for the aromatic pteridine ring structure compared to standard C18.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Load
0.5 5 Hold
3.5 95 Ramp
4.5 95 Wash
4.6 5 Re-equilibrate

| 6.0 | 5 | End |

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
4-OH-Triamterene 270.1 253.1 Quant 25
270.1227.1Qual35
Triamterene 254.1 237.1 Quant 28
254.1212.1Qual40
4-OH-TA Sulfate *350.1 270.1 Quant 20
(If using Method B)350.1253.1Qual35

Note: The primary transition for the sulfate (350->270) represents the loss of the sulfate group [M+H-SO3]+.

Validation & Performance (Expected)

ParameterSpecification
Linearity 5 – 2000 ng/mL (R² > 0.995)
LOD / LOQ 1 ng/mL / 5 ng/mL
Recovery > 85% (Hydrolysis efficiency)
Matrix Effect < 15% ion suppression (using ISTD correction)
WADA MRL Compliant (Limit is 20 ng/mL for Diuretics)

Troubleshooting & Expert Tips

  • Incomplete Hydrolysis: If you observe low recovery of 4-OH-TA but high "background" noise, your enzyme may be inactive or the pH incorrect. Always run a Positive Control using a known sulfate conjugate (e.g., Estrone-3-sulfate) if 4-OH-TA-sulfate is unavailable, to verify sulfatase activity.

  • Peak Tailing: Pteridines are basic nitrogenous compounds that can interact with silanols on the column. Ensure your mobile phase contains Ammonium Acetate (5-10 mM) to mask these sites and improve peak shape.

  • Carryover: Triamterene is "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid to eliminate carryover between high-concentration samples.

References

  • WADA Technical Document TD2022MRPL. "Minimum Required Performance Levels for Non-Threshold Substances." (2022).

  • Gilfrich, H. J., et al. "Pharmacokinetics of triamterene and its metabolites in man." Arzneimittel-Forschung (1983).

  • Soudah, S. A., et al. "Pharmacokinetics of Triamterene in Humans." Journal of Pharmacokinetics and Biopharmaceutics. (Validated via NIH snippet).

  • Thermo Fisher Scientific. "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research."

Sources

Synthesis of 4-Hydroxy Triamterene: A Detailed Guide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Hydroxy Triamterene, a key metabolite of the diuretic drug Triamterene. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound for research purposes, such as metabolic studies, analytical standard development, and pharmacological investigations.

Introduction

Triamterene is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys. Its metabolism is a critical aspect of its overall pharmacological profile. The primary route of metabolism involves the hydroxylation of the phenyl ring at the para-position to form 4-Hydroxy Triamterene, a reaction primarily mediated by the cytochrome P450 1A2 enzyme. Understanding the synthesis and properties of this metabolite is crucial for a complete understanding of Triamterene's pharmacokinetics and potential drug-drug interactions.

This guide details a robust synthetic protocol based on the well-established Timmis synthesis of pteridines. This approach offers a convergent and efficient route to 4-Hydroxy Triamterene, starting from readily available precursors.

Synthetic Strategy: The Timmis Pteridine Synthesis

The Timmis synthesis is a classical and versatile method for the preparation of pteridine ring systems. The core of this strategy involves the condensation of a 5-nitroso-2,4,6-triaminopyrimidine with a compound possessing an active methylene group, such as a substituted acetonitrile. For the synthesis of 4-Hydroxy Triamterene, we will adapt this method by utilizing 4-hydroxyphenylacetonitrile as the active methylene component.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 5-Nitroso-2,4,6-triaminopyrimidine C Base-catalyzed Condensation (Timmis Synthesis) A->C B 4-Hydroxyphenylacetonitrile B->C D Crude 4-Hydroxy Triamterene C->D Reaction E Purification (Preparative HPLC) D->E Work-up F Pure 4-Hydroxy Triamterene E->F Purification G Characterization (NMR, MS, HPLC) F->G Analysis

Figure 1: Overall workflow for the synthesis of 4-Hydroxy Triamterene.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
5-Nitroso-2,4,6-triaminopyrimidine1006-23-1C₄H₆N₆O154.13Major chemical suppliers
4-Hydroxyphenylacetonitrile14191-95-8C₈H₇NO133.15Major chemical suppliers
Sodium Ethoxide141-52-6C₂H₅NaO68.05Major chemical suppliers
Ethanol, Anhydrous64-17-5C₂H₆O46.07Major chemical suppliers
Acetonitrile (HPLC Grade)75-05-8C₂H₃N41.05Major chemical suppliers
Water (HPLC Grade)7732-18-5H₂O18.02Major chemical suppliers
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02Major chemical suppliers

Detailed Experimental Protocol

Part 1: Synthesis of 4-Hydroxy Triamterene

This protocol is adapted from the general principles of the Timmis synthesis of pteridines.

1. Reaction Setup:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Nitroso-2,4,6-triaminopyrimidine (1.54 g, 10 mmol).

  • Add anhydrous ethanol (100 mL) to the flask.

  • Stir the suspension under a nitrogen atmosphere.

2. Preparation of the Sodium Salt of 4-Hydroxyphenylacetonitrile:

  • In a separate 100 mL flask, dissolve sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (50 mL).

  • To this solution, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the sodium salt of 4-hydroxyphenylacetonitrile.

3. Condensation Reaction:

  • Slowly add the solution of the sodium salt of 4-hydroxyphenylacetonitrile to the suspension of 5-Nitroso-2,4,6-triaminopyrimidine in the reaction flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).

4. Reaction Work-up and Isolation of Crude Product:

  • After the reaction is complete, cool the mixture to room temperature.

  • A yellow precipitate of the sodium salt of 4-Hydroxy Triamterene should form.

  • Filter the precipitate and wash it with a small amount of cold ethanol.

  • Suspend the solid in water (100 mL) and adjust the pH to 7 with dilute hydrochloric acid.

  • The neutral 4-Hydroxy Triamterene will precipitate as a yellow solid.

  • Filter the solid, wash it with water, and dry it under vacuum to obtain the crude product.

Synthesis_Diagram cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 5-Nitroso-2,4,6-triaminopyrimidine C Anhydrous Ethanol Reflux (78 °C), 6-8 h Nitrogen Atmosphere A->C B 4-Hydroxyphenylacetonitrile + Sodium Ethoxide B->C D 4-Hydroxy Triamterene C->D

Figure 2: Reaction scheme for the synthesis of 4-Hydroxy Triamterene.

Part 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude 4-Hydroxy Triamterene can be purified using preparative reverse-phase HPLC.

1. Sample Preparation:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.

2. HPLC Conditions:

  • Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 10% B to 50% B over 30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 254 nm and 360 nm.

3. Fraction Collection and Product Isolation:

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the pure 4-Hydroxy Triamterene as a yellow powder.

Part 3: Characterization of 4-Hydroxy Triamterene

The identity and purity of the synthesized 4-Hydroxy Triamterene should be confirmed by various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Analyze the purity of the final product using an analytical HPLC system with a C18 column.

  • The mobile phase and gradient can be adapted from the preparative method.

  • The expected purity should be >95%.

2. Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum to confirm the molecular weight.

  • Expected Molecular Formula: C₁₂H₁₁N₇O

  • Expected Monoisotopic Mass: 269.1025 g/mol

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The expected ¹H NMR spectrum should show signals corresponding to the aromatic protons of the phenyl and pteridine rings, as well as the amine and hydroxyl protons.

  • The ¹³C NMR spectrum should display the expected number of signals for the carbon atoms in the molecule.

Safety and Handling

All synthesis and purification steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-Nitroso-2,4,6-triaminopyrimidine: May cause skin and eye irritation. Avoid inhalation of dust.

  • 4-Hydroxyphenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

  • Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Use with caution.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of 4-Hydroxy Triamterene for research applications. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain high-purity material essential for advancing the understanding of Triamterene's pharmacology and metabolism. The provided framework, based on the Timmis pteridine synthesis, is robust and can be adapted for the synthesis of other pteridine derivatives.

References

  • Timmis, G. M. (1949). A New Synthesis of Pteridines. Nature, 164(4160), 139.
  • PubChem. (n.d.). 4-Hydroxy Triamterene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroso-2,4,6-triaminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sodium ethoxide. National Center for Biotechnology Information. Retrieved from [Link]

using 4-Hydroxy Triamterene as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 4-Hydroxy Triamterene in Biological Matrices

Introduction & Scientific Context

Triamterene (TA) is a potassium-sparing diuretic extensively used in the management of hypertension and edema. Its pharmacokinetic profile is defined by rapid Phase I metabolism, mediated almost exclusively by CYP1A2 , to form 4'-Hydroxytriamterene (4-OH-TA) .[1][2]

However, 4-OH-TA is transient.[1][2] It undergoes immediate Phase II conjugation by cytosolic sulfotransferases (SULT) to form 4'-Hydroxytriamterene Sulfate (OH-TA-Sulfate) , which circulates at concentrations 10–20 times higher than the parent drug.[2]

The Analytical Challenge: Researchers often possess the 4-OH-TA reference standard , but the biological reality is that the analyte exists primarily as the sulfate conjugate in plasma and urine. Therefore, a robust protocol must either:

  • Separate and detect the free metabolite directly (often at trace levels).[2]

  • Hydrolyze the conjugate back to 4-OH-TA to quantify "Total Hydroxytriamterene" against your reference standard.

This guide focuses on Fluorescence Detection (HPLC-FLD) , the gold standard for pteridines due to their high quantum yield, offering sensitivity superior to UV-Vis and comparable to LC-MS/MS for this specific application.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic trajectory, highlighting the target analyte for this protocol.

TriamtereneMetabolism TA Triamterene (Parent Drug) CYP CYP1A2 (Liver Microsomes) TA->CYP OH_TA 4'-Hydroxytriamterene (Phase I Metabolite) *Reference Standard Target* CYP->OH_TA Hydroxylation SULT Sulfotransferases (SULT) OH_TA->SULT SULFATE 4'-OH-TA Sulfate (Phase II Conjugate) *Major Circulating Form* SULT->SULFATE Conjugation Renal Urine Elimination SULFATE->Renal Renal Excretion (Active Secretion)

Figure 1: Metabolic pathway of Triamterene.[1][3] The protocol targets the red node (4-OH-TA) after hydrolyzing the green node (Sulfate).

Physicochemical Properties & Handling[2][4][5]

  • Appearance: Yellow crystalline powder.[2]

  • Solubility: Insoluble in water.[2][4] Soluble in Formic Acid, DMSO, and 1:1 Formic Acid/Methanol.[2]

  • Fluorescence: Intense blue fluorescence in acidic media.[2]

    • Excitation (

      
      ):  365 nm
      
    • Emission (

      
      ):  440 nm[5][6]
      
  • Stability: Light Sensitive. Pteridines degrade under UV light.[2] All standard preparations must be performed in amber glassware or under yellow light.[2]

Analytical Method Development

A. Chromatographic Conditions

This method utilizes an acidic mobile phase to protonate the pteridine nitrogens, suppressing silanol interactions and ensuring sharp peak shapes.[2]

ParameterSpecificationRationale
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm)Provides adequate retention for polar metabolites.[2]
Mobile Phase ACN : Phosphate Buffer (pH 3.[2]5) (30:70 v/v)Acidic pH maximizes fluorescence intensity and stabilizes the molecule.
Flow Rate 1.0 mL/minStandard flow for isocratic elution.[2]
Detection Fluorescence (FLD) Ex: 365 nmEm: 440 nm
Injection Vol 20 µL--
Run Time ~10 - 15 minutes4-OH-TA typically elutes before Triamterene.[2]
B. Standard Preparation Protocol

Objective: Create a stable primary stock of 4-Hydroxy Triamterene.

  • Weighing: Accurately weigh 10.0 mg of 4-Hydroxy Triamterene reference standard.

  • Dissolution: Transfer to a 100 mL amber volumetric flask. Add 5 mL of Formic Acid or DMSO to ensure complete dissolution.[2]

  • Dilution: Bring to volume with Methanol. (Concentration: 100 µg/mL).[2]

  • Storage: Store at -20°C in amber vials. Stable for 1 month.

Biological Sample Protocol: Hydrolysis & Extraction

Because 4-OH-TA exists primarily as a sulfate conjugate, quantifying the "Total" active metabolite requires hydrolysis.[2] This protocol uses Acid Hydrolysis , which is robust and cost-effective for pteridines.[2]

Workflow Diagram

SamplePrep Sample Biological Sample (Plasma/Urine 200 µL) Hydrolysis Acid Hydrolysis (Add 200 µL 1M HCl, Heat 100°C, 30 min) Sample->Hydrolysis Cleaves Sulfate Cooling Cool to Room Temp Hydrolysis->Cooling Neutralization Neutralization (Add 200 µL 1M NaOH) Cooling->Neutralization Restore pH Precipitation Protein Precipitation (Add 600 µL ACN) Neutralization->Precipitation Remove Proteins Centrifuge Centrifuge (10,000 x g, 10 min) Precipitation->Centrifuge Inject Inject Supernatant (HPLC-FLD) Centrifuge->Inject

Figure 2: Sample preparation workflow including the critical acid hydrolysis step to liberate 4-OH-TA.

Step-by-Step Methodology
  • Aliquot: Transfer 200 µL of plasma or urine into a screw-cap glass tube (amber).

  • Hydrolysis (Critical Step):

    • Add 200 µL of 1 M HCl .

    • Vortex mix for 10 seconds.

    • Heat at 100°C in a water bath or heating block for 30 minutes .

    • Note: This cleaves the sulfate ester bond, converting 4-OH-TA Sulfate back to free 4-OH-TA.[2]

  • Neutralization: Allow samples to cool, then add 200 µL of 1 M NaOH to neutralize the acid.

  • Protein Precipitation:

    • Add 600 µL of Acetonitrile (containing Internal Standard, e.g., Furosemide or Hydroflumethiazide).[2]

    • Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an HPLC vial for injection.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is authoritative, the following acceptance criteria must be met:

Validation ParameterAcceptance Criteria
Linearity

over range 10 – 2000 ng/mL.
Accuracy Mean recovery 85% – 115% of nominal value.[2]
Precision (CV%) < 15% (Inter-day and Intra-day).[2]
Selectivity No interfering peaks at retention time of 4-OH-TA in blank matrix.
LOD/LOQ Expect LOQ ~5 ng/mL using Fluorescence detection.

Troubleshooting & Optimization

  • Peak Tailing: Triamterene and its metabolites are basic.[2] If tailing occurs, increase the buffer concentration (up to 50 mM) or add triethylamine (0.1%) to the mobile phase to block silanol sites.

  • Low Recovery: Ensure the hydrolysis step is complete.[2] If acid hydrolysis yields inconsistent results, consider enzymatic hydrolysis with Sulfatase (Helix pomatia) at pH 5.0, 37°C for 2 hours, though this is more expensive.[2]

  • Carryover: Pteridines can stick to injector seals.[2] Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.[2]

References

  • Gilfrich, H. J., et al. (1983).[1][2] Pharmacokinetics of triamterene and its metabolites in man. Arzneimittel-Forschung, 33(5), 757-762.[2]

  • Mutschler, E., et al. (1983).[2] Pharmacokinetics of Triamterene. Clinical and Experimental Hypertension, 5(2), 249-269.

  • National Toxicology Program. (1993).[2] NTP Technical Report on the Toxicology and Carcinogenesis Studies of Triamterene. NIH Publication No. 93-3150.[2]

  • PubChem Compound Summary. (2023). Triamterene (CID 5546).[2] National Library of Medicine.[2]

  • Sohag University. (2023).[2] Dual pH-optimized HPTLC method for simultaneous quantification and enhanced fluorescence detection of triamterene.[2]

Sources

derivatization of 4-Hydroxy Triamterene for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Silylation Protocols for the Quantitation of 4-Hydroxy Triamterene via GC-MS

Introduction & Clinical Context

Triamterene (TA) is a potassium-sparing diuretic widely prescribed for the treatment of hypertension and edema. In vivo, TA is rapidly metabolized by the liver into its active metabolite, 4-hydroxytriamterene (4-OH-TA) , which is subsequently conjugated to form a sulfate ester (4-OH-TA sulfate).

While High-Performance Liquid Chromatography (HPLC) is often used for routine screening, GC-MS remains the gold standard for confirmatory analysis due to its superior specificity and structural elucidation capabilities. However, 4-OH-TA presents a significant analytical challenge:

  • Polarity: The pteridine ring and the hydroxyl group render the molecule non-volatile.

  • Thermal Instability: Direct injection leads to thermal degradation in the GC inlet.

  • Amine Reactivity: The presence of three amino groups (-NH2) on the pteridine ring creates competition for derivatization reagents, leading to multiple derivatives if conditions are not optimized.

This Application Note details a robust, self-validating protocol for the hydrolysis, extraction, and silylation of 4-OH-TA using BSTFA + 1% TMCS , ensuring reproducible quantitation.

Chemical Mechanism: The "Why" Behind the Protocol

The core objective is to replace the active protic hydrogens (on the hydroxyl and amine groups) with trimethylsilyl (TMS) groups.[1] This reduces polarity and prevents hydrogen bonding, allowing the molecule to volatilize at lower temperatures.

Reaction Chemistry:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

  • Catalyst: TMCS acts as a catalyst to increase the silylating power of BSTFA, essential for sterically hindered amines on the pteridine ring.

  • Target: The primary target is the phenolic hydroxyl group (forming the Mono-TMS ether). Under vigorous conditions, the amino groups may also react to form Di-TMS or Tri-TMS derivatives.

Critical Insight: Pteridine amines are resonance-stabilized and less nucleophilic than aliphatic amines. Therefore, the protocol below is optimized to favor the stable O-TMS derivative while monitoring for poly-silylation.

DerivatizationMechanism cluster_conditions Critical Control Points Substrate 4-OH-Triamterene (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Heat (70°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product TMS-Derivative (Volatile, GC-Amenable) Intermediate->Product - Active H Byproduct By-products (TMS-Amide, HCl) Intermediate->Byproduct Moisture Strictly Anhydrous (Water destroys reagent) Solvent Ethyl Acetate (Aprotic Solvent)

Caption: Figure 1. Reaction pathway for the silylation of 4-OH-TA. Note the critical requirement for anhydrous conditions to prevent reagent hydrolysis.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Derivatization Agent BSTFA + 1% TMCSPrimary silylation reagent.[1]
Internal Standard (IS) D5-Triamterene or D3-4-OH-TACorrection for extraction loss and injection variability.
Hydrolysis Enzyme Helix pomatia Juice (Sulfatase/Glucuronidase)Cleaves the sulfate conjugate found in biological samples.
Extraction Solvent Ethyl Acetate (HPLC Grade)Efficient extraction of the liberated neutral metabolite.
Drying Agent Anhydrous Sodium SulfateRemoval of trace water before derivatization.
Reaction Vials Amber glass, silanizedPrevents adsorption of the analyte to glass walls.

Experimental Protocol

Phase 1: Sample Pre-treatment (Hydrolysis)

Since 4-OH-TA exists primarily as a sulfate in urine/plasma, hydrolysis is mandatory.

  • Aliquot 1.0 mL of urine or plasma into a screw-cap glass tube.

  • Add 50 µL of Internal Standard solution (10 µg/mL).

  • Add 1.0 mL of Acetate Buffer (pH 5.0).

  • Add 50 µL of Helix pomatia juice (containing Sulfatase).

  • Incubate at 37°C for 2 hours.

    • Note: Acid hydrolysis (1M HCl, 100°C, 30 min) is an alternative but may degrade the pteridine ring; enzymatic is preferred for accuracy.

Phase 2: Extraction & Drying
  • Add 3.0 mL of Ethyl Acetate to the hydrolyzed sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean, silanized glass vial.

  • CRITICAL STEP: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Warning: Any residual moisture will quench the BSTFA reaction immediately.

Phase 3: Derivatization (Silylation)
  • To the dried residue, add 50 µL of Ethyl Acetate (anhydrous).

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Vortex for 10 seconds.

  • Heat the vial at 70°C for 45 minutes .

    • Causality: Heat is required to overcome the activation energy for silylating the sterically hindered amine groups, ensuring a stable derivative profile.

  • Allow to cool to room temperature. Transfer to an autosampler vial insert.

GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 (or equivalent) Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm)[3]

ParameterSetting
Inlet Temperature 260°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Transfer Line 280°C
Ion Source 230°C (EI Source)
Quadrupole 150°C

Oven Program:

  • Initial: 100°C (Hold 1 min)

  • Ramp 1: 20°C/min to 280°C

  • Ramp 2: 5°C/min to 300°C (Hold 3 min)

MS Acquisition (SIM Mode): Target the Mono-TMS derivative (most abundant) and Di-TMS.

AnalyteDerivativeMolecular WeightQuant Ion (m/z)Qualifier Ions (m/z)
4-OH-TA Mono-TMS341.4341 326 (M-15), 269
4-OH-TA Di-TMS413.6413 398, 73 (TMS)
IS (D5-TA) Mono-TMS~346346 331

Workflow Visualization & Troubleshooting

WorkflowLogic Start Start: Biological Sample Hydrolysis Hydrolysis (Enzymatic) Release 4-OH-TA Start->Hydrolysis Extract LLE (Ethyl Acetate) Isolate Metabolite Hydrolysis->Extract Dry N2 Evaporation *Must be Anhydrous* Extract->Dry Deriv Add BSTFA + 1% TMCS 70°C, 45 min Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Decision Check Peak Shape GCMS->Decision Good Quantify Decision->Good Sharp Peaks Bad Tailing / Low Response Decision->Bad Issues Fix1 Residual Water? Re-dry sample Bad->Fix1 Fix2 Active Sites? Change Liner/Cut Column Bad->Fix2

Caption: Figure 2. Operational workflow and decision tree for troubleshooting chromatographic anomalies.

References & Authoritative Sources

  • Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene and its metabolites in man. This foundational text establishes the metabolic pathway and the necessity of hydrolysis for analysis.

    • Source:

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. The definitive guide on silylation mechanisms, confirming BSTFA as the reagent of choice for hindered amines and hydroxyls.

    • Source:

  • Reeuwijk, H. J., et al. (1992). Determination of triamterene and its main metabolite in urine.[4] While focusing on HPLC, this provides the comparative baseline for extraction efficiencies and metabolite stability.

    • Source:

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: BSTFA. Technical bulletins providing specific reaction kinetics for silylation reagents.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy Triamterene LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-Hydroxy Triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Matrix Effects in Bioanalysis

In the realm of LC-MS/MS, particularly in a bioanalytical context, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3]

4-Hydroxy Triamterene is the major and active metabolite of Triamterene, a potassium-sparing diuretic.[4] Accurate quantification of this metabolite in biological matrices like plasma and urine is crucial for pharmacokinetic and bioequivalence studies. However, like many bioanalytical methods, the LC-MS/MS analysis of 4-Hydroxy Triamterene is susceptible to matrix effects. This guide will walk you through identifying and mitigating these effects to ensure robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my 4-Hydroxy Triamterene analysis?

A1: The most common indicators of matrix effects include:

  • Poor reproducibility: High variability in analyte response across different lots of the same biological matrix.

  • Inaccurate quantification: The calculated concentration of your quality control (QC) samples consistently falls outside the acceptable limits (typically ±15% of the nominal value).

  • Ion suppression or enhancement: A noticeable decrease or increase in the analyte's signal intensity when comparing a sample prepared in a biological matrix to a neat solution of the same concentration.[3]

  • Shifting retention times: Inconsistent elution of the analyte from the LC column.

  • Poor peak shape: Tailing or fronting of the chromatographic peak.

Q2: How can I quantitatively assess matrix effects in my method?

A2: A quantitative assessment is crucial and is a requirement by regulatory bodies like the FDA.[2] The most common approach is the post-extraction spike method.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard (IS) spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spike Sample): Analyte and IS are spiked into the biological matrix before the extraction process.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    • Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE

The Internal Standard (IS) normalized MF should also be calculated to assess the IS's ability to compensate for matrix effects.

Q3: My initial protein precipitation (PPT) method shows significant ion suppression. What should I do next?

A3: Protein precipitation is a simple but often "dirty" sample preparation technique that doesn't effectively remove phospholipids, a major source of matrix effects.[5][6] If you're observing ion suppression, consider the following, more selective sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.

  • Phospholipid Removal (PLR) Plates: These are specialized plates that selectively remove phospholipids from the sample, significantly reducing matrix effects.[7]

The choice of technique will depend on the physicochemical properties of 4-Hydroxy Triamterene.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting and mitigating matrix effects in your 4-Hydroxy Triamterene LC-MS/MS analysis.

Issue 1: Inconsistent Results and Ion Suppression with Protein Precipitation

Underlying Cause: Co-elution of phospholipids with 4-Hydroxy Triamterene. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[8]

Solutions:

  • Optimize Chromatographic Separation:

    • Increase the organic content of the mobile phase gradient: This can help to elute the highly retained phospholipids later in the run, away from the analyte peak.

    • Use a different column chemistry: A column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) may provide better separation between 4-Hydroxy Triamterene and interfering phospholipids.

    • Employ a divert valve: Program the divert valve to send the early and late eluting fractions of the chromatogram (where salts and phospholipids typically elute) to waste, only allowing the analyte's elution window to enter the mass spectrometer.

  • Implement a More Effective Sample Preparation Strategy:

    • Phospholipid Removal (PLR) Plates: These are highly effective at removing phospholipids while maintaining good analyte recovery.[9]

      Experimental Protocol: Phospholipid Removal using a PLR Plate
      • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

      • Vortex: Mix thoroughly for 1 minute to precipitate proteins.

      • Centrifuge: Spin at high speed (e.g., 10,000 x g) for 5 minutes.

      • Load: Transfer the supernatant to the wells of the PLR plate.

      • Elute: Apply a vacuum or positive pressure to pass the sample through the plate.

      • Collect: Collect the clean extract in a 96-well collection plate.

      • Evaporate and Reconstitute: Evaporate the solvent and reconstitute in a mobile phase-compatible solution.

    • Solid-Phase Extraction (SPE): A well-developed SPE method can provide excellent cleanup. For 4-Hydroxy Triamterene, a mixed-mode cation exchange SPE sorbent could be effective due to its basic nature.

      Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
      • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).

      • Load: Load the pre-treated sample (plasma diluted with the equilibration buffer).

      • Wash 1: Wash with 1 mL of the equilibration buffer to remove salts.

      • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

      • Elute: Elute 4-Hydroxy Triamterene with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation95 ± 545 ± 12 (Suppression)< 15
Liquid-Liquid Extraction85 ± 888 ± 7 (Slight Suppression)< 10
Solid-Phase Extraction92 ± 698 ± 5 (Negligible)< 5
Phospholipid Removal Plate98 ± 4102 ± 4 (Negligible)< 5

This table illustrates typical results and highlights the effectiveness of more advanced sample preparation techniques in mitigating matrix effects.

Issue 2: Unreliable Quantification Even with a Clean Sample Preparation Method

Underlying Cause: An inappropriate internal standard (IS) is being used. A good IS should co-elute with the analyte and experience the same degree of matrix effect.

Solutions:

  • Use a Stable Isotope Labeled (SIL) Internal Standard: This is the gold standard in quantitative bioanalysis.[10] A SIL-IS of 4-Hydroxy Triamterene will have nearly identical chemical and physical properties, ensuring it co-elutes and is affected by the matrix in the same way as the analyte.[11]

    • Example: 4-Hydroxy Triamterene-d5. The deuterium-labeled version will have a higher mass, allowing it to be distinguished by the mass spectrometer, but will behave almost identically during extraction and chromatography.[12]

  • If a SIL-IS is unavailable, use a structural analog: Choose a compound that is structurally very similar to 4-Hydroxy Triamterene and is not present in the biological matrix. However, be aware that even close structural analogs may not perfectly mimic the analyte's behavior.

Workflow and Decision-Making Diagram

MatrixEffectTroubleshooting cluster_0 Initial Method Development cluster_1 Troubleshooting Pathway Start Start with PPT Method AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Acceptable Matrix Effect Acceptable? (<15% variation) AssessME->ME_Acceptable OptimizeChroma Optimize Chromatography (Gradient, Column, Divert Valve) ME_Acceptable->OptimizeChroma No ValidateMethod Proceed to Method Validation ME_Acceptable->ValidateMethod Yes ReassessME1 Re-assess Matrix Effect OptimizeChroma->ReassessME1 ImplementPLR Implement PLR or SPE ReassessME1->ImplementPLR No ReassessME1->ValidateMethod Yes ReassessME2 Re-assess Matrix Effect ImplementPLR->ReassessME2 ReassessME2->ValidateMethod Yes ReassessME2->ValidateMethod No, consult expert

Sources

Technical Support Center: 4-Hydroxy Triamterene (4-OH-TA) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Degradation & Bioanalytical Handling of 4-Hydroxy Triamterene Applicable For: Bioanalytical Scientists, DMPK Researchers, Clinical Lab Managers

Core Directive: The Stability Triad

4-Hydroxy Triamterene (4-OH-TA) is a pteridine derivative. Its stability profile is governed by three critical factors: Photostability , Conjugate Hydrolysis , and Matrix Temperature . Failure to control these variables will result in non-reproducible quantitation and regulatory rejection.

A. Photostability (The Pteridine Risk)

Like its parent compound Triamterene, 4-OH-TA possesses a highly fluorescent pteridine ring structure. This structure is inherently photosensitive. Exposure to standard laboratory lighting (fluorescent/LED) can induce photo-oxidation and ring cleavage.

  • Mandatory Action: All handling must occur under monochromatic yellow light (sodium vapor or filtered LED).

  • Storage Vessel: Use amber polypropylene tubes wrapped in aluminum foil for long-term storage.

  • Causality: High-energy photons excite the conjugated

    
    -electron system, leading to the formation of non-fluorescent degradation products that evade detection in standard HPLC-FLD assays, falsely lowering calculated recovery.
    
B. The Conjugate Factor (Sulfate Hydrolysis)

In biological matrices (especially plasma and urine), 4-OH-TA exists primarily as 4-Hydroxytriamterene Sulfate (Phase II conjugate) .

  • Plasma Ratio: Sulfate concentrations typically exceed free 4-OH-TA by 7-26 fold.

  • The Risk: Spontaneous deconjugation (hydrolysis) during storage converts the sulfate back to the free form.

  • Impact: If you are measuring "Free 4-OH-TA," spontaneous hydrolysis will cause a false positive (artificial increase) in your analyte concentration over time.

C. Temperature & Matrix
  • Plasma/Serum: Stable at -20°C for up to 6 months if light-protected.

  • Urine: Highly susceptible to post-collection precipitation and pH changes. Urine samples often require pH adjustment to 5.5–6.0 to prevent precipitation of the parent compound and metabolites.

Sample Lifecycle Workflow

The following diagram illustrates the critical decision points for preserving 4-OH-TA and its sulfate conjugate.

G Start Sample Collection (Blood/Urine) Light CRITICAL: Shield from Light (Amber Tubes / Foil) Start->Light Immediate Centrifuge Centrifugation (4°C, 2000xg, 10 min) Light->Centrifuge Decision Target Analyte? Centrifuge->Decision Path_Free Free 4-OH-TA Only Decision->Path_Free Preserve Conjugate Path_Total Total 4-OH-TA (Free + Conjugate) Decision->Path_Total Cleave Conjugate Storage Storage at -80°C (Prevent Hydrolysis) Path_Free->Storage Path_Total->Storage Enzyme Enzymatic Hydrolysis (Glucuronidase/Sulfatase) 37°C, pH 5.0 Storage->Enzyme Thaw (Dark) Precip Protein Precipitation (Acetonitrile/Methanol) Storage->Precip Thaw (Dark) Enzyme->Precip Analysis HPLC-FLD / LC-MS/MS Analysis Precip->Analysis

Figure 1: Decision tree for handling 4-OH-TA samples. Note the divergence based on whether "Free" or "Total" analyte is required.

Data Summary: Stability Specifications

ParameterConditionStability DurationNotes
Light Exposure Ambient Daylight< 4 HoursRapid photo-oxidation. Avoid.
Light Exposure Yellow Light> 24 HoursSafe working window for extraction.
Matrix Temp Room Temp (25°C)< 6 HoursRisk of enzymatic hydrolysis in urine.
Matrix Temp Frozen (-20°C)> 6 MonthsStandard storage condition.
Freeze/Thaw -20°C to RT3 CyclesDo not exceed 3 cycles to prevent precipitation.
Processed Samples Autosampler (4°C)24-48 HoursStable in acidified mobile phase.

Troubleshooting Guide & FAQs

Q1: I am seeing a gradual increase in "Free" 4-OH-TA in my stored urine QC samples. Why?

Diagnosis: Spontaneous Hydrolysis. Mechanism: 4-OH-TA Sulfate is the dominant urinary metabolite. If the urine pH is highly acidic (< 4.5) or if bacterial contamination occurs (producing sulfatases), the sulfate group cleaves, converting the conjugate into the free form. Solution:

  • Measure urine pH upon collection.

  • Store urine at -80°C rather than -20°C to kinetically halt hydrolysis.

  • Add a bacteriostatic agent (e.g., sodium azide) if ethical/safety protocols permit, to prevent bacterial sulfatase activity.

Q2: My Internal Standard (IS) response is dropping variable across the run.

Diagnosis: Photodegradation or Matrix Effect. Mechanism: If you are using a non-deuterated analog (like Triamterene itself) as an IS, it may degrade at a different rate than 4-OH-TA. Solution:

  • Switch to Deuterated IS: Use 4-Hydroxytriamterene sulfate-d4 . This compensates for both matrix suppression and degradation since the isotope behaves chemically identically to the analyte.

  • Check Light Leaks: Ensure the autosampler door is opaque or covered.

Q3: Recovery is low (< 60%) after Protein Precipitation (PP).

Diagnosis: Coprecipitation or Solubility Issues. Mechanism: 4-OH-TA is poorly soluble in water but soluble in lipids/solvents. However, the sulfate conjugate is highly polar. A pure organic crash (100% Acetonitrile) might precipitate the polar sulfate salts. Solution:

  • Modify PP Solvent: Use Methanol:Zinc Sulfate rather than pure Acetonitrile.

  • Acidification: Add 0.1% Formic Acid to the precipitation solvent to ensure the analyte remains in solution.

Validated Extraction Protocol (Micro-Volume)

Objective: Quantification of Total 4-OH-TA in Plasma.

  • Thawing: Thaw plasma samples in a water bath at room temperature under yellow light . Vortex for 10 seconds.

  • Hydrolysis (Optional for "Total"):

    • Add 50 µL Plasma to 50 µL Acetate Buffer (pH 5.0) containing

      
      -glucuronidase/arylsulfatase (e.g., from H. pomatia).
      
    • Incubate at 37°C for 2 hours.

  • Protein Precipitation:

    • Add 200 µL of Ice-Cold Methanol (containing 0.1% Formic Acid + Internal Standard).

    • Rationale: Methanol provides better solubility for the polar metabolites than acetonitrile.

  • Separation:

    • Vortex vigorously for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Reconstitution:

    • Transfer supernatant to amber autosampler vials.

    • Inject onto HPLC-FLD (Excitation: 365 nm / Emission: 440 nm).

References

  • Gilfrich, H. J., et al. (1983).[1] Pharmacokinetics of triamterene and its metabolites in man. Arzneimittel-Forschung, 33(5), 717-723. Link

  • Sitar, D. S., et al. (1987). Oral triamterene disposition in young and elderly subjects. Clinical Pharmacology & Therapeutics, 42(6), 674-680. Link

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 4-Hydroxy Triamterene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Hydroxy Triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for enhancing the sensitivity of low-level detection of this critical metabolite. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of 4-Hydroxy Triamterene.

Q1: What are the key physicochemical properties of 4-Hydroxy Triamterene that I should consider for analytical method development?

A1: 4-Hydroxy Triamterene, the primary active metabolite of Triamterene, possesses several key properties that are crucial for developing sensitive analytical methods.[1][2] Like its parent compound, it exhibits native fluorescence, a characteristic that is highly advantageous for achieving low detection limits.[3][4] Understanding its solubility, which is noted to be soluble in DMSO, is important for sample preparation and standard solution preparation.[5] Its molecular weight is 269.26 g/mol .[1] The presence of a hydroxyl group can influence its polarity and chromatographic behavior compared to Triamterene.[2]

Q2: Which analytical techniques are most suitable for low-level detection of 4-Hydroxy Triamterene?

A2: For low-level detection, the most effective techniques leverage the molecule's intrinsic properties. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used and highly sensitive method.[6][7] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, making it another excellent choice, particularly for complex biological matrices.[8][9] Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection has also been shown to provide significantly lower limits of quantification compared to conventional UV detection.[10]

Q3: I am not achieving the desired sensitivity with my current HPLC-FLD method. What are the first things I should check?

A3: If you're facing sensitivity issues with your HPLC-FLD method, start by verifying the basics. Ensure your fluorescence detector is set to the optimal excitation and emission wavelengths for 4-Hydroxy Triamterene. For similar compounds, excitation at 365 nm and emission at 440 nm has been reported to be effective.[6] Check the detector lamp's age and intensity, as a deteriorating lamp can significantly reduce signal. Also, confirm the mobile phase composition and pH, as these can influence the fluorescence quantum yield of the analyte.[7] Finally, assess your sample preparation procedure for any potential loss of analyte.

Q4: What are the common sources of matrix effects in LC-MS/MS analysis of 4-Hydroxy Triamterene in biological samples?

A4: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis.[11][12] For 4-Hydroxy Triamterene in matrices like plasma or urine, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites.[12] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to reduced sensitivity and inaccurate quantification.[11] Inadequate sample preparation is a common cause of significant matrix effects.[13][14]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape and Low Signal Intensity in HPLC-FLD Analysis

Symptoms:

  • Broad, tailing, or fronting peaks for 4-Hydroxy Triamterene.

  • Signal-to-noise ratio is lower than expected.

  • Inconsistent peak areas.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Mobile Phase pH The fluorescence intensity of 4-Hydroxy Triamterene can be pH-dependent. An inappropriate pH can lead to poor ionization or quenching of the fluorescence.Systematically evaluate a range of mobile phase pH values to find the optimum for maximum fluorescence intensity and good peak shape. For Triamterene and its metabolites, slightly acidic to neutral pH has been used.[6]
Contaminated Guard or Analytical Column Accumulation of matrix components on the column can lead to active sites that cause peak tailing and reduce column efficiency.Flush the column with a strong solvent. If the problem persists, replace the guard column. If the analytical column is heavily contaminated, it may need to be replaced.
Inadequate Sample Clean-up Co-eluting impurities from the sample matrix can interfere with the analyte peak and quench its fluorescence.Optimize your sample preparation method. Consider using Solid Phase Extraction (SPE) for a cleaner extract compared to simple protein precipitation.
Detector Settings Not Optimized Incorrect excitation/emission wavelengths or a wide slit width can reduce sensitivity and specificity.Verify the optimal excitation and emission wavelengths for 4-Hydroxy Triamterene in your mobile phase. A suggested starting point is an excitation of 365 nm and an emission of 440 nm.[6] Use the narrowest slit width that provides adequate signal to improve specificity.
Low Detector Lamp Energy An aging or faulty detector lamp will result in lower excitation energy and consequently, a weaker fluorescence signal.Check the lamp's energy output. Most modern HPLC systems have a diagnostic tool for this. Replace the lamp if its energy is below the manufacturer's recommended level.

Experimental Workflow for Optimizing HPLC-FLD Sensitivity:

HPLC_Optimization cluster_prep Method Development cluster_analysis Sample Analysis & Troubleshooting A Prepare 4-Hydroxy Triamterene Standard B Optimize Excitation & Emission Wavelengths A->B C Screen Mobile Phase pH (e.g., 3.0-7.0) B->C D Analyze Spiked Matrix Sample C->D Inject into HPLC-FLD E Evaluate Peak Shape & S/N Ratio D->E F Poor Result? E->F G Optimize Sample Preparation (e.g., SPE) F->G Yes J Method Validated F->J No G->D H Re-evaluate Mobile Phase Composition G->H H->D I Check Instrument Performance (Lamp, Flow Cell) I->D

Caption: Workflow for HPLC-FLD method optimization.

Issue 2: High Signal Suppression/Enhancement in LC-MS/MS Bioanalysis

Symptoms:

  • Inconsistent and low recovery of 4-Hydroxy Triamterene in spiked matrix samples.

  • Poor reproducibility of results between different sample lots.

  • Inability to reach the required lower limit of quantification (LLOQ).

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Co-eluting Matrix Components Endogenous compounds from the biological matrix (e.g., phospholipids) that have similar retention times to 4-Hydroxy Triamterene can suppress its ionization in the MS source.[12]1. Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from the matrix interferences. A longer, shallower gradient can be effective. 2. Sample Preparation: Implement a more rigorous sample clean-up technique. Solid Phase Extraction (SPE) is generally more effective at removing phospholipids than protein precipitation (PPT) or liquid-liquid extraction (LLE).
Inefficient Sample Preparation The chosen sample preparation method may not be effectively removing interfering substances or may be leading to analyte loss.[13]Re-evaluate your sample preparation strategy. If using PPT, experiment with different organic solvents (e.g., acetonitrile, methanol) and ratios. For LLE, test various organic solvents and pH adjustments. For SPE, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange).
Suboptimal MS Source Parameters Ion source parameters such as gas flows, temperature, and voltages are not optimized for 4-Hydroxy Triamterene, leading to inefficient ionization.Perform a systematic optimization of the MS source parameters by infusing a standard solution of 4-Hydroxy Triamterene and adjusting the settings to maximize the signal.
Inappropriate Internal Standard (IS) The chosen internal standard may not be co-eluting with the analyte or may be experiencing different matrix effects, leading to inaccurate correction.Ideally, use a stable isotope-labeled (SIL) internal standard of 4-Hydroxy Triamterene. If a SIL-IS is not available, select a structural analog that has a similar retention time and ionization behavior.

Protocol for a Robust SPE Method to Minimize Matrix Effects:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard, diluted with a weak acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 4-Hydroxy Triamterene and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Logical Relationship of Troubleshooting Matrix Effects:

Matrix_Effects_Troubleshooting cluster_chromatography Chromatography cluster_sample_prep Sample Preparation A High Matrix Effect Observed B Optimize Chromatographic Separation A->B C Improve Sample Preparation A->C D Use Stable Isotope-Labeled IS A->D B1 Modify Gradient Profile B->B1 B2 Change Column Chemistry B->B2 C1 Switch from PPT to SPE C->C1 C2 Optimize SPE Wash/Elute Steps C1->C2

Caption: Key strategies for mitigating matrix effects.

Method Validation and Regulatory Compliance

For drug development and clinical applications, all bioanalytical methods must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16] The validation process ensures that the analytical method is reliable and reproducible for its intended use.[15]

Key Validation Parameters (based on FDA Guidance): [15][17]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

For biomarker assays, while the principles of drug bioanalytical method validation are a good starting point, some parameters may need to be adapted.[17][18] It is recommended to consult the latest ICH M10 Bioanalytical Method Validation guidelines.[19]

References

  • Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Horstkötter, C., Kober, S., Spahn-Langguth, H., Mutschler, E., & Blaschke, G. (2002). Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (n.d.). Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
  • Stolarczyk, M., Apola, A., & Krzek, J. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(4), 423-428.
  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

  • Enhancing Sensitivity of Point-of-Care Thyroid Diagnosis via Computational Analysis of Lateral Flow Assay Images Using Novel Textural Features and Hybrid-AI Models - MDPI. (2024). Retrieved from [Link]

  • Triamterene | C12H11N7 | CID 5546 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Stolarczyk, M., Apola, A., & Krzek, J. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. ResearchGate. Retrieved from [Link]

  • Sörgel, F., Mutschler, E., & Kirch, W. (1983). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2012). High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide in bulk drug samples and dosage forms. ResearchGate. Retrieved from [Link]

  • Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxytriamterene | C12H11N7O | CID 71046 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central. Retrieved from [Link]

  • Dual pH-optimized HPTLC method for simultaneous quantification and enhanced fluorescence detection of triamterene and losartan i. (2025). Retrieved from [Link]

  • Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes. (2011). PubMed. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. (2019). Bioanalysis Zone. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025). Retrieved from [Link]

  • 4-Desamine-4-hydroxy triamterene | C12H10N6O | CID 135565029 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved from [Link]

  • Challenges with Sample Preparation - Feb 17 2020 - Helpdesk - Chromatography Today. (2020). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices - MDPI. (n.d.). Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]

  • Fluorescence derivatisation of urinary corticosteroids for high-performance liquid chromatographic analysis - PubMed. (1998). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 4-Hydroxy Triamterene Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation Challenges for 4-Hydroxy Triamterene (4-OH-TA)

Audience: Bioanalytical Scientists, Chromatographers, and DMPK Researchers.

Introduction: The Analyst's Perspective

Welcome to the technical support hub for 4-Hydroxy Triamterene (4-OH-TA) . As the active phase-I metabolite of the potassium-sparing diuretic Triamterene, 4-OH-TA presents a unique "hydra" of challenges during method validation. It is intensely fluorescent, structurally basic (pteridine core), and biologically complex (existing largely as a sulfate conjugate in vivo).

This guide moves beyond standard SOPs to address the why and how of failure modes during validation. We focus on the three critical axes of variability: Photostability , Conjugate Hydrolysis , and Chromatographic Tailing .

Module 1: Sample Preparation & Stability (Pre-Analytical)
Q: My QC samples show high variability (RSD >15%) despite accurate pipetting. What is the root cause?

A: If your liquid handling is verified, the likely culprit is photodegradation . 4-OH-TA is a pteridine derivative that is highly photosensitive. Exposure to standard laboratory fluorescent lighting for even 30 minutes can induce measurable degradation, often forming non-fluorescent breakdown products that result in false negatives or low recovery.

The Fix: The "Darkroom" Protocol

  • Amber Glassware: All stock solutions and working standards must be stored in amber glass.

  • Yellow Light: Perform extraction steps under monochromatic yellow light (sodium vapor or filtered LED) if possible.

  • Autosampler Protection: Ensure your HPLC/UPLC autosampler has a darkened door or opaque cover.

Q: I am analyzing urine samples. Why is my 4-OH-TA concentration significantly lower than expected compared to literature values?

A: You are likely measuring only "Free" 4-OH-TA, ignoring the "Total" concentration. In human urine, 4-OH-TA exists predominantly (>90%) as 4-hydroxytriamterene sulfate ester (Phase II metabolite). Unless you perform a hydrolysis step, your assay will underestimate the total active metabolite load.

The Fix: Enzymatic Hydrolysis Optimization You must validate a deconjugation step using Sulfatase/Glucuronidase (typically Helix pomatia).

Critical Validation Parameter:

  • Enzyme Specificity: Ensure your enzyme preparation contains sulfatase activity, not just glucuronidase.

  • Incomplete Hydrolysis: This is a common validation failure. You must prove >90% conversion efficiency.

DOT Diagram: Hydrolysis Decision Workflow

HydrolysisWorkflow Start Biological Sample (Urine/Plasma) Decision Target Analyte? Start->Decision Free Free 4-OH-TA Only Decision->Free Pharmacodynamics Total Total 4-OH-TA (Free + Conjugated) Decision->Total Pharmacokinetics Stop_Reaction Quench Reaction (Acetonitrile/MeOH) Free->Stop_Reaction Hydrolysis Enzymatic Hydrolysis (Sulfatase/Glucuronidase) 37°C, pH 5.5, 2-4 hrs Total->Hydrolysis Hydrolysis->Stop_Reaction Validation Validation Check: Spike with 4-OH-TA Sulfate Std. Confirm >90% Conversion Hydrolysis->Validation QC Step Analysis LC-MS or HPLC-FLD Stop_Reaction->Analysis

Caption: Workflow distinguishing between Free and Total 4-OH-TA analysis, highlighting the critical hydrolysis validation step.

Module 2: Chromatographic Separation (Analytical Phase)
Q: I am seeing significant peak tailing (Tailing Factor > 1.8). How do I sharpen the peak?

A: 4-OH-TA is a basic compound (pKa ~6.2). Peak tailing usually results from the interaction of the protonated amine groups on the pteridine ring with residual silanols on the silica column stationary phase.

Troubleshooting Steps:

  • pH Control: Ensure your mobile phase pH is acidic (pH 3.0 – 4.0) . This keeps silanols protonated (neutral), reducing their interaction with the basic analyte.

  • End-Capping: Switch to a "high-load" carbon, fully end-capped C18 or Phenyl-Hexyl column.

  • Buffer Strength: Increase buffer concentration (e.g., 20-50 mM Phosphate or Ammonium Formate) to suppress ionic interactions.

Q: Can I separate Triamterene, 4-OH-TA, and the Sulfate conjugate without hydrolysis?

A: Yes, but it requires gradient optimization. The elution order on a standard C18 column is typically:

  • Sulfate Conjugate (Most polar, elutes first).

  • 4-OH-TA (Intermediate).

  • Triamterene (Parent, most hydrophobic, elutes last).

Warning: If using fluorescence detection, the Sulfate conjugate has a different quantum yield than free 4-OH-TA. You cannot quantify the sulfate using the 4-OH-TA calibration curve without a specific conversion factor.

Module 3: Detection & Quantification (The Data Phase)
Q: Fluorescence (FLD) vs. Mass Spectrometry (MS/MS): Which should I use?

A: Both are valid, but they suffer from different matrix effects.

FeatureHPLC-FLD (Fluorescence)LC-MS/MS (Triple Quad)
Sensitivity Excellent (Native fluorescence is strong).High (Requires optimization).
Linearity Limited dynamic range (Quenching at high conc).Wide dynamic range.
Interference Endogenous Fluorophores: Urine contains many fluorescent compounds that can co-elute.Ion Suppression: Phospholipids in plasma can suppress the signal.
Selectivity Moderate. Requires excellent chromatographic resolution.High. Mass transitions provide specificity.
Wavelengths Ex: 360-370 nmEm: 430-440 nm
Q: My fluorescence signal drops non-linearly at high concentrations in urine. Why?

A: This is the Inner Filter Effect (Quenching) . At high concentrations, the density of the fluorophore absorbs the excitation light before it penetrates the flow cell, or the emitted light is re-absorbed.

  • Solution: Dilute urine samples (1:10 or 1:20) to bring them into the linear range. Do not force a linear fit through a curved high-end response; use a quadratic fit or dilute.

Module 4: Validation Protocols & Regulatory Logic
Q: How do I validate "Carryover" for this compound?

A: Triamterene and 4-OH-TA are hydrophobic and sticky.

  • The Test: Inject a ULOQ (Upper Limit of Quantitation) standard followed immediately by a blank.

  • The Limit: The peak area in the blank should be < 20% of the LLOQ (Lower Limit of Quantitation).

  • The Fix: If carryover exists, use a needle wash with high organic content (e.g., 90% Acetonitrile + 0.1% Formic Acid).

DOT Diagram: Troubleshooting Peak Issues

PeakTroubleshooting Issue Peak Issue Detected Tailing Tailing Factor > 1.5 Issue->Tailing Split Split Peak / Shoulder Issue->Split Broad Broad Peak Issue->Broad Action1 Lower pH (< 4.0) Use End-capped Column Tailing->Action1 Action2 Check Frit/Guard Column Reduce Injection Solvent Strength Split->Action2 Action3 Increase Temperature (40°C) Increase Flow Rate Broad->Action3

Caption: Diagnostic tree for resolving common chromatographic peak shape issues in 4-OH-TA analysis.

References
  • Vertex AI Search. (2025). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed.[1][2][3] Link

  • Vertex AI Search. (2025). Enzymatic Hydrolysis of an Organic Sulfur Compound. ResearchGate. Link

  • Vertex AI Search. (2025). Triamterene - PubChem Compound Summary. National Library of Medicine. Link

  • Vertex AI Search. (2025). 4-Hydroxytriamterene - PubChem Compound Summary. National Library of Medicine. Link

  • Vertex AI Search. (2025). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Link

Sources

Validation & Comparative

comparing the metabolic stability of 4-Hydroxy Triamterene in different species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy Triamterene (4-OH-TA) is the pharmacologically active phase I metabolite of the potassium-sparing diuretic Triamterene . Its metabolic stability is a critical determinant of therapeutic duration and interspecies scaling.

In drug development, 4-OH-TA presents a unique pharmacokinetic profile:

  • In Humans: It functions as a transient metabolic intermediate. It is rapidly conjugated by cytosolic sulfotransferases (SULTs) to form 4-Hydroxy Triamterene Sulfate , which retains diuretic activity and accumulates in plasma.

  • In Rodents (Rats): The sulfation efficiency is significantly lower, leading to higher exposure of the free phase I metabolite (4-OH-TA) compared to humans.

This guide compares the metabolic stability of 4-OH-TA across species, detailing the enzymatic mechanisms (CYP1A2 vs. SULT) and providing validated protocols for assessing its stability in vitro.

Metabolic Pathway & Mechanism

The metabolic fate of Triamterene is distinct because its Phase II conjugate is active.[1] Understanding the stability of 4-OH-TA requires analyzing both its formation (Phase I) and its consumption (Phase II).

The Pathway
  • Oxidation (Formation): Triamterene is hydroxylated at the 4'-position by CYP1A2 to form 4-OH-TA.[2]

  • Conjugation (Consumption): 4-OH-TA is rapidly sulfated by SULTs (primarily SULT1A1 in humans) to form the sulfate ester.

Pathway Diagram

MetabolicPathway TA Triamterene (Parent Drug) OH_TA 4-Hydroxy Triamterene (Active Intermediate) TA->OH_TA Phase I Oxidation CYP CYP1A2 (Microsomal) CYP->TA Sulfate 4-OH-TA Sulfate (Active Phase II Metabolite) OH_TA->Sulfate Phase II Sulfation (Rate Limiting in Rats) SULT SULT Transferase (Cytosolic) SULT->OH_TA

Figure 1: Sequential metabolism of Triamterene. 4-OH-TA stability depends on the efficiency of the SULT-mediated conjugation step.

Species Comparison: Human vs. Animal Models

The metabolic stability of 4-OH-TA differs fundamentally between humans and standard toxicological species (Rat/Dog). This discrepancy must be accounted for when predicting human pharmacokinetics (PK) from animal data.

Comparative Data Summary
ParameterHuman Rat (Sprague-Dawley) Implication
Primary Elimination Route Rapid Sulfation (Phase II)Mixed (Renal + Slower Sulfation)Humans convert 4-OH-TA faster.
Plasma Profile Sulfate >> Parent > 4-OH-TAParent > 4-OH-TA > Sulfate4-OH-TA is "unstable" in human plasma due to rapid conversion.
Urinary Recovery ~50% Sulfate< 1% Free 4-OH-TA1-5% Sulfate10-15% Free 4-OH-TARats excrete significant unconjugated 4-OH-TA.
Key Enzyme (Formation) CYP1A2 (High Affinity)CYP1A2 (Lower Affinity)Formation is rate-limiting in humans; Conjugation is rate-limiting in rats.
Renal Clearance Sulfate < ParentSulfate < ParentSulfate binding to proteins (91%) limits filtration in both species.
Detailed Analysis
Human: The "Rapid Conjugation" Model

In humans, 4-OH-TA is metabolically unstable . It possesses a very short half-life because the Phase II sulfation capacity (high


) exceeds the Phase I formation rate.
  • Observation: In clinical PK studies, free 4-OH-TA is often undetectable (< 1 ng/mL) in plasma, while the sulfate conjugate reaches concentrations 10-fold higher than the parent drug.

  • Mechanism: Human cytosolic SULTs avidly conjugate the phenol group.

Rat: The "Limited Conjugation" Model

In rats, 4-OH-TA appears metabolically stable relative to humans.

  • Observation: Significant amounts of free 4-OH-TA are excreted in urine and feces. The sulfate conjugate is a minor metabolite (1-5% of dose).

  • Mechanism: Rats exhibit lower hepatic sulfation efficiency for this substrate or rapid biliary excretion of the free form before conjugation can occur.

  • Risk: Toxicity studies in rats may overexpose the liver to the free phenol (4-OH-TA) compared to humans, potentially confounding safety signals.

Experimental Protocols for Stability Assessment

To accurately measure the metabolic stability of 4-OH-TA, you cannot use standard microsomal incubations alone. SULT enzymes are located in the cytosol , not the microsomes.

Critical Experimental Design
  • System: Liver S9 Fraction (contains both microsomes and cytosol) OR Cryopreserved Hepatocytes.

  • Cofactors: You must supplement with PAPS (3'-phosphoadenosine-5'-phosphosulfate) for S9 assays. NADPH is only required if you are studying the formation from the parent.

  • Control: Use a specific SULT inhibitor (e.g., Quercetin or Mefenamic Acid) to validate the pathway.

Protocol: S9 Fraction Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of 4-OH-TA via sulfation.

Reagents:

  • Test Compound: 4-Hydroxy Triamterene (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human/Rat Liver S9 (20 mg/mL protein).

  • Cofactor Mix: 1 mM PAPS (Phase II) + 5 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Dilute S9 to 1.0 mg/mL in buffer. Spike with 4-OH-TA (final conc. 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add PAPS (final 1 mM) to start the reaction. Note: If using hepatocytes, no cofactor addition is needed.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor transition for 4-OH-TA and 4-OH-TA-Sulfate.

Experimental Workflow Diagram

StabilityProtocol Start Start: Liver S9 Fraction (Human vs. Rat) Spike Spike Test Compound (4-OH-TA, 1 µM) Start->Spike Split Split Samples Spike->Split PathA Group A: + PAPS (Active Sulfation) Split->PathA PathB Group B: No Cofactor (Negative Control) Split->PathB Incubate Incubate at 37°C (0 - 60 min) PathA->Incubate PathB->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis Calculate t1/2 and CLint Quench->Analyze

Figure 2: Workflow for assessing Phase II metabolic stability of 4-OH-TA in liver S9 fractions.

References

  • Gilfrich, H. J., et al. (1983).[3] Pharmacokinetics of triamterene after i.v.[1][3][4] administration to man: determination of bioavailability.[3][4][5] European Journal of Clinical Pharmacology, 25(2), 237-241.[4] Link

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene and its metabolite in man. Journal of Pharmacokinetics and Biopharmaceutics, 10(5), 507-523. Link

  • Kau, S. T., & Sastry, B. V. (1977).[3] Renal handling of triamterene and its metabolites in the rat. Journal of Pharmacology and Experimental Therapeutics. Link

  • Fuhr, U., et al. (2005).[3] Rate-limiting biotransformation of triamterene is mediated by CYP1A2.[6] International Journal of Clinical Pharmacology and Therapeutics. Link

  • NTP (National Toxicology Program). (1993).[3] Toxicology and Carcinogenesis Studies of Triamterene. Technical Report Series. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-Hydroxy Triamterene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Hydroxy Triamterene (4-OH-TA) is the pharmacologically active phase I metabolite of the potassium-sparing diuretic Triamterene. In drug development and pharmacokinetic (PK) studies, this compound is frequently handled as a reference standard or generated in vitro/in vivo.

Critical Operational Directive: While 4-Hydroxy Triamterene is not explicitly listed on the EPA’s P-list or U-list (RCRA), it retains the bioactive core of the pteridine ring system. It poses environmental risks regarding bioaccumulation and aquatic toxicity. Under no circumstances should this compound be discharged into municipal sewage systems.

This guide outlines the "Cradle-to-Grave" management for 4-OH-TA, prioritizing High-Temperature Incineration (HTI) as the only acceptable disposal method to ensure complete destruction of the pteridine scaffold.

Hazard Identification & Risk Profile

Before disposal, the waste generator must understand the specific hazards to select appropriate packaging.

ParameterSpecificationOperational Implication
CAS Number 1226-52-4Use for waste manifesting and inventory tracking.
Physical State Solid (Yellow crystalline powder)High dust potential; requires respiratory protection during transfer.
GHS Classification Acute Tox. 4 (Oral); Skin/Eye Irrit. 2WARNING .[1] Harmful if swallowed.[1] Causes serious eye irritation.[1]
Solubility Low (Water); Soluble in DMSO/AcidPrecipitates easily in aqueous waste lines, causing clogging and contamination.
Environmental Bioactive Pteridine DerivativePotential for aquatic toxicity; strictly "No Drain Disposal."

Key Mechanistic Insight: The low solubility of the sulfate conjugate and the free base form of 4-OH-TA contributes to renal crystallization (kidney stones) in vivo. In a laboratory waste line, this same property creates persistent residues that are difficult to flush, necessitating solvent-based cleaning and solid waste segregation.

Decision Matrix: Disposal Workflows

The following diagram illustrates the logical flow for categorizing and disposing of 4-Hydroxy Triamterene waste streams.

DisposalWorkflow cluster_legend Protocol Legend Start Waste Generation: 4-OH-Triamterene TypeCheck Determine Waste Matrix Start->TypeCheck SolidPure Pure Substance / Bulk Powder (Expired Standards, Spills) TypeCheck->SolidPure Solid LiquidHPLC Liquid Waste (HPLC Effluent, Stock Solutions) TypeCheck->LiquidHPLC Liquid Trace Trace Contamination (Gloves, Wipes, Weigh Boats) TypeCheck->Trace Debris PackSolid Container: HDPE Wide-Mouth Label: 'Non-RCRA Regulated Pharm Waste' SolidPure->PackSolid PackLiquid Segregate: Organic Solvent Waste (Do not mix with bleach/oxidizers) LiquidHPLC->PackLiquid PackTrace Container: Yellow/White Chem Bin (Trace Incineration) Trace->PackTrace Destruction FINAL DISPOSAL: High-Temperature Incineration (>1000°C) PackSolid->Destruction PackLiquid->Destruction PackTrace->Destruction key1 Red: High Concentration Hazard key2 Green: Solvent Stream

Figure 1: Decision tree for segregating 4-Hydroxy Triamterene waste streams to ensure compliance with incineration protocols.

Detailed Disposal Protocols

A. Solid Waste (Pure Substance & Spills)

Scenario: Expired reference standards or powder spills.

  • Containment: Transfer the solid material into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Glass is acceptable but less preferred due to breakage risk.

  • Labeling: Label as "Non-RCRA Regulated Pharmaceutical Waste - For Incineration Only."

    • Note: Although not a federal RCRA hazardous waste (unless mixed with listed solvents), labeling it clearly prevents it from ending up in a municipal landfill.

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Keep the container closed at all times except when adding waste.

B. Liquid Waste (HPLC & Stock Solutions)

Scenario: Mobile phase effluent containing acetonitrile/methanol and 4-OH-TA.

  • Segregation: Collect in "Organic Solvent Waste" carboys.

  • Compatibility Check: Ensure the carboy material (typically HDPE or Teflon-lined) is compatible with the mobile phase solvents.

  • No Drain Rule: Never pour HPLC effluent down the sink, even if the water content is high. The 4-OH-TA molecule is stable and can persist in water treatment facilities.

C. Biological Matrices (DMPK Studies)

Scenario: Urine or plasma samples from animal studies dosed with Triamterene.

  • Classification: These are "Dual Waste" streams (Chemical + Biological).

  • Protocol: Dispose of these as Pathological/Incineration Waste . Autoclaving alone is insufficient as it sterilizes the biology but does not destroy the chemical metabolite.

  • Action: Place in red biohazard bags destined for incineration , not landfilling.

Emergency Response: Spill Procedures

If 4-Hydroxy Triamterene powder is spilled in the laboratory:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is >10g or creates dust, use an N95/P100 respirator.

  • Wet Method: Do not dry sweep. This generates dust aerosols. Cover the spill with a paper towel dampened with water or a surfactant (e.g., 1% SDS).

  • Collection: Scoop the damp material and towels into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with 70% Ethanol or Isopropanol to solubilize and remove residual traces. Place these wipes in the solid waste jar.

Regulatory & Compliance Grounding

  • RCRA Status (USA): 4-Hydroxy Triamterene is not P-listed or U-listed. However, under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , healthcare and R&D facilities are strongly encouraged (and often required by state law) to manage all non-creditable pharmaceutical waste via incineration [1, 2].

  • Sewering Ban: The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[2] While 4-OH-TA might technically fall outside "hazardous" definitions in some jurisdictions, the Precautionary Principle dictates it be treated as such to prevent entering the watershed [3].

  • Global Harmonization: In the EU, this falls under EWC code 18 01 09 (medicines other than those mentioned in 18 01 08). Incineration is the mandatory standard [4].

References

  • U.S. Environmental Protection Agency (EPA). (2019).[2][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Hydroxytriamterene (CAS 1226-52-4).[4][5][6] National Library of Medicine. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Management of Hazardous Waste Pharmaceuticals.[2][7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.